REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]([N+:17]([O-:18])=[O:19])[c:5]([O:6][c:7]2[cH:8][c:9]([CH2:13][OH:14])[cH:10][cH:11][cH:12]2)[cH:15][cH:16]1.[Sn:20]([Cl:21])[Cl:22]>>[Cl:1][c:2]1[cH:3][c:4]([NH2:17])[c:5]([O:6][c:7]2[cH:8][c:9]([CH2:13][OH:14])[cH:10][cH:11][cH:12]2)[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)ccc1Oc1cccc(CO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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Type
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product
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Smiles
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Nc1cc(Cl)ccc1Oc1cccc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |